Prostaglandin E2 Ethanolamide-d4

Description

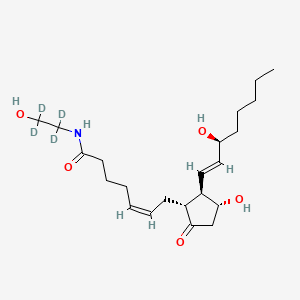

Structure

3D Structure

Properties

Molecular Formula |

C22H37NO5 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2 |

InChI Key |

GKKWUSPPIQURFM-GSBTUTNTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin E2 Ethanolamide-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prostaglandin (B15479496) E2 Ethanolamide-d4 (PGE2-EA-d4), a deuterated stable isotope of Prostaglandin E2 Ethanolamide (PGE2-EA). This document covers its chemical structure, physicochemical properties, biological activity, and its application in research, with a focus on its use as an internal standard. Detailed experimental methodologies and relevant signaling pathways are also presented.

Chemical Structure and Properties

Prostaglandin E2 Ethanolamide-d4 is a synthetic, deuterated analog of the endogenous compound Prostaglandin E2 Ethanolamide. The incorporation of four deuterium (B1214612) atoms on the ethanolamide moiety increases its molecular weight, allowing for its use as an internal standard in mass spectrometry-based quantification of the non-deuterated PGE2-EA.

Chemical Structure:

-

Formal Name: N-(2-hydroxyethyl)-9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide-d4[1]

-

Synonyms: PGE2-EA-d4, Prostamide E2-d4, Dinoprostone Ethanolamide-d4[1][2]

-

Chemical Formula: C₂₂H₃₃D₄NO₅[1]

-

CAS Number: 2389048-36-4

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1][2] |

| Formulation | A solution in ethanol (B145695) or methyl acetate | [1] |

| Solubility | DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mLPBS (pH 7.2): ~1 mg/mL | [1] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years at -20°C |

Spectral Data:

Biological Activity and Mechanism of Action

This compound itself is not intended for biological activity studies. Its primary role is as a stable isotope-labeled internal standard for the accurate quantification of the biologically active, non-deuterated Prostaglandin E2 Ethanolamide (PGE2-EA).[1][6][7]

PGE2-EA is an analog of Prostaglandin E2 (PGE2) and is formed from the metabolism of the endocannabinoid anandamide (B1667382) by the enzyme cyclooxygenase-2 (COX-2).[8][9] Like PGE2, PGE2-EA is an agonist at all four E prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4), though it exhibits a significantly reduced binding affinity compared to PGE2.[1][10][11]

The binding affinities (pKi) of PGE2-EA for the human EP receptors are summarized below:

| Receptor Subtype | pKi for PGE2-EA | pKi for PGE2 | Reference |

| EP1 | 5.61 ± 0.1 | 8.31 ± 0.16 | [10] |

| EP2 | 6.33 ± 0.01 | 9.03 ± 0.04 | [10] |

| EP3 | 6.70 ± 0.13 | 9.34 ± 0.06 | [10] |

| EP4 | 6.29 ± 0.06 | 9.10 ± 0.04 | [10] |

Signaling Pathways

The activation of EP receptors by PGE2-EA initiates downstream signaling cascades similar to those activated by PGE2. These pathways are crucial in various physiological and pathological processes, including inflammation, pain, and immune modulation.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in the quantification of PGE2-EA in biological samples.

Quantification of PGE2-EA using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines the general steps for sample preparation and analysis. Specific parameters will need to be optimized based on the instrumentation and the biological matrix.

Methodology:

-

Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of prostaglandins (B1171923).[12]

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL), add a known amount of this compound (e.g., 20 µL of a 100 ng/mL solution).[12]

-

Acidification and Extraction: Acidify the sample to pH ~3.5 with an appropriate acid (e.g., 1 M citric acid) to protonate the prostaglandins.[12] Perform a liquid-liquid extraction with an organic solvent mixture (e.g., 2 mL of hexane/ethyl acetate, 1:1, v/v) or use a solid-phase extraction (SPE) C18 column.[12][13]

-

Evaporation and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.[13]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a suitable C18 reverse-phase HPLC column with a gradient elution.

-

Mass Spectrometry: Perform analysis using a tandem mass spectrometer in negative ion electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both PGE2-EA and PGE2-EA-d4. For example, for PGE2, a common transition is m/z 351.2 → 189.5.[14] The transition for PGE2-EA-d4 would be m/z 355.2 → [product ion]. The exact m/z values should be optimized for the specific instrument.

-

-

Quantification: Create a calibration curve using known concentrations of non-deuterated PGE2-EA spiked with the same amount of PGE2-EA-d4 as the samples. The concentration of PGE2-EA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]

In Vitro Assay for Measuring PGE2-EA Activity

While PGE2-EA-d4 is used for quantification, understanding the biological effects of PGE2-EA is crucial. The following is a general protocol to assess the effect of PGE2-EA on cytokine production in immune cells.

Methodology:

-

Cell Culture: Culture human monocytic cells (e.g., THP-1) or isolated primary monocytes in appropriate cell culture media.

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of PGE2-EA for a defined period (e.g., 30 minutes).

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]

-

Sample Collection: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]

-

Data Analysis: Compare the levels of TNF-α in PGE2-EA-treated cells to untreated (control) cells to determine the effect of PGE2-EA on cytokine production.

Synthesis and Biosynthesis

Biosynthesis of Prostaglandin E2 Ethanolamide:

PGE2-EA is not synthesized via the same pathway as classical prostaglandins, which are derived from arachidonic acid. Instead, PGE2-EA is a product of the metabolism of the endocannabinoid, anandamide (arachidonoyl ethanolamide), by the enzyme cyclooxygenase-2 (COX-2).[8][9] COX-1 does not effectively metabolize anandamide to PGE2-EA.[8]

Chemical Synthesis of this compound:

The synthesis of PGE2-EA-d4 is a multi-step chemical process that is typically performed by specialized chemical suppliers. The process would involve the synthesis of the prostaglandin core structure followed by the amidation with deuterated ethanolamine (B43304) (H₂N-CD₂-CD₂-OH).

Conclusion

This compound is an indispensable tool for researchers studying the endocannabinoid system and the metabolism of anandamide. Its use as a stable isotope-labeled internal standard allows for the precise and accurate quantification of endogenous Prostaglandin E2 Ethanolamide by mass spectrometry. Understanding the biological activity of PGE2-EA, mediated through the EP receptors, provides valuable insights into its potential physiological and pathological roles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (9001412-50) | Szabo-Scandic [szabo-scandic.com]

- 3. - Labchem Catalog [dev.labchem.com.my]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001220) [hmdb.ca]

- 5. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Labchem Catalog [labchem.com.my]

- 8. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. interpriseusa.com [interpriseusa.com]

- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometry profiling of oxylipins, endocannabinoids, and N-acylethanolamines in human lung lavage fluids reveals responsiveness of prostaglandin E2 and associated lipid metabolites to biodiesel exhaust exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Prostaglandin E2 Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 Ethanolamide (PGE2-EA), also known as Prostamide E2, is an endogenous lipid mediator synthesized from the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide) by the action of cyclooxygenase-2 (COX-2). As a structural analog of the well-characterized Prostaglandin E2 (PGE2), PGE2-EA exhibits a unique pharmacological profile, interacting with the same E-prostanoid (EP) receptors but with distinct affinities and functional consequences. This technical guide provides a comprehensive overview of the current understanding of PGE2-EA's biological functions, including its synthesis, signaling pathways, and roles in inflammation, nociception, and other physiological and pathological processes. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions are presented to facilitate further research and drug development efforts targeting this intriguing bioactive lipid.

Introduction

Prostaglandin E2 Ethanolamide (PGE2-EA) emerges at the intersection of two major lipid signaling pathways: the endocannabinoid system and the prostanoid system. Its formation from anandamide, a key endocannabinoid, via the inflammatory enzyme COX-2, positions PGE2-EA as a potentially crucial signaling molecule in physiological and pathophysiological states where both pathways are active.[1][2] While PGE2 has been extensively studied for its multifaceted roles in inflammation, pain, cancer, and cardiovascular homeostasis, the specific functions of its ethanolamide counterpart are less well-defined. This guide aims to consolidate the existing knowledge on PGE2-EA, providing a detailed technical resource for researchers exploring its therapeutic potential.

Synthesis of Prostaglandin E2 Ethanolamide

The primary route of PGE2-EA synthesis involves the enzymatic conversion of anandamide by cyclooxygenase-2 (COX-2).[2] Unlike arachidonic acid, the precursor for classical prostaglandins, anandamide is a substrate primarily for COX-2 and not COX-1.[3] This selective metabolism suggests that PGE2-EA is predominantly produced under inflammatory conditions where COX-2 expression is upregulated.

The synthesis of PGE2-EA from anandamide is a multi-step enzymatic process. First, anandamide is oxygenated by COX-2 to form Prostaglandin H2 ethanolamide (PGH2-EA). Subsequently, PGH2-EA is isomerized to PGE2-EA by prostaglandin E synthases.

Signaling Pathways

PGE2-EA exerts its biological effects by binding to the four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[4] However, its binding affinities and functional potencies at these receptors differ significantly from those of PGE2.

Receptor Binding Affinities

Radioligand binding assays have demonstrated that PGE2-EA binds to all four EP receptor subtypes, albeit with lower affinity compared to PGE2. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Ligand | EP1 Receptor (pKi) | EP2 Receptor (pKi) | EP3 Receptor (pKi) | EP4 Receptor (pKi) |

| PGE2 | 8.31 ± 0.16 | 9.03 ± 0.04 | 9.34 ± 0.06 | 9.10 ± 0.04 |

| PGE2-EA | 5.61 ± 0.1 | 6.33 ± 0.01 | 6.70 ± 0.13 | 6.29 ± 0.06 |

| Data from reference[4] |

Downstream Signaling Cascades

Upon binding to EP receptors, PGE2-EA initiates distinct intracellular signaling cascades, similar to PGE2. The primary signaling pathways associated with each EP receptor subtype are as follows:

-

EP1 Receptor: Coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels ([Ca2+]i) and activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: Coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

-

EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Biological Functions and Pharmacological Effects

The distinct receptor binding profile of PGE2-EA translates to a unique spectrum of biological activities. While generally less potent than PGE2, PGE2-EA exhibits significant effects in various physiological and pathological models.

Inflammation

PGE2-EA has demonstrated anti-inflammatory properties, notably the suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[5] This effect is concentration-dependent and appears to be mediated through a cAMP-dependent mechanism, likely involving the EP2 receptor.[5]

Quantitative Data on Functional Activity:

The functional potency of PGE2-EA has been compared to PGE2 in various tissue preparations, as indicated by their pEC50 values (negative logarithm of the half-maximal effective concentration).

| Tissue Preparation | Receptor | Agonist | pEC50 |

| Guinea Pig Vas Deferens | EP3 | PGE2 | 9.09 ± 0.06 |

| PGE2-EA | 7.38 ± 0.09 | ||

| Guinea Pig Trachea | EP2 | PGE2 | 8.29 ± 0.17 |

| PGE2-EA | 7.11 ± 0.18 | ||

| Rabbit Jugular Vein | EP4 | PGE2 | 9.35 ± 0.25 |

| PGE2-EA | 7.05 ± 0.4 | ||

| Data from reference[4] |

Nociception

In cultured dorsal root ganglion neurons, PGE2-EA has been shown to evoke an increase in intracellular calcium concentration in a subset of capsaicin-sensitive neurons, suggesting a potential role in nociception.[4] However, its overall contribution to pain signaling in vivo remains to be fully elucidated and may differ from the well-established pro-nociceptive effects of PGE2.

Other Potential Roles

Given its interaction with EP receptors, PGE2-EA may have roles in other physiological systems where PGE2 is known to be active, including the cardiovascular, neurological, and gastrointestinal systems. However, direct in vivo evidence for the specific effects of PGE2-EA in these systems is currently limited. Pharmacokinetic studies in rats have shown that PGE2-EA has a longer half-life (over 6 minutes) and a larger apparent volume of distribution compared to PGE2-Glycerol ester, another endocannabinoid metabolite.[2] This suggests that PGE2-EA may have more sustained systemic effects.

Experimental Protocols

Quantification of PGE2-EA in Biological Samples

Accurate quantification of PGE2-EA is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

General Workflow for LC-MS/MS Quantification:

Detailed Protocol for Sample Preparation and Extraction:

-

Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo formation of prostaglandins.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., PGE2-EA-d4) to the sample to account for extraction losses and matrix effects.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove polar impurities.

-

Elute PGE2-EA with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

In Vitro Assay for TNF-α Suppression

This protocol describes a general method to assess the effect of PGE2-EA on TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).[5]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture THP-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.

-

Cell Plating: Seed the cells in a multi-well plate at a suitable concentration.

-

Treatment: Pre-incubate the cells with varying concentrations of PGE2-EA for a defined period (e.g., 30 minutes).

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with vehicle).

-

Incubation: Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Conclusion and Future Directions

Prostaglandin E2 Ethanolamide is a unique bioactive lipid with a distinct pharmacological profile that sets it apart from its more extensively studied counterpart, PGE2. Its synthesis via COX-2 from anandamide highlights its potential as a key mediator in inflammatory conditions where both endocannabinoid and prostanoid pathways are dysregulated. While current research has begun to unravel its anti-inflammatory effects and interactions with EP receptors, much remains to be explored.

Future research should focus on:

-

In-depth in vivo studies: Elucidating the physiological and pathological roles of PGE2-EA in animal models of inflammation, pain, cancer, and cardiovascular and neurological diseases.

-

Comparative studies with PGE2: Directly comparing the in vivo efficacy and side-effect profiles of PGE2-EA and PGE2 to identify potential therapeutic advantages.

-

Elucidation of downstream signaling: Investigating the specific intracellular signaling pathways activated by PGE2-EA in different cell types to understand the molecular basis of its actions.

-

Development of selective pharmacological tools: Creating selective agonists and antagonists for PGE2-EA-mediated effects to better probe its functions and therapeutic potential.

A deeper understanding of the biological functions of Prostaglandin E2 Ethanolamide will undoubtedly open new avenues for the development of novel therapeutics for a range of human diseases.

References

- 1. Central cardiovascular and thermal effects of prostaglandin E2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the prostaglandin E2-ethanolamide suppression of tumour necrosis factor-α production in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of PGE2-EA in inflammation and pain

An In-depth Technical Guide on the Role of Prostaglandin (B15479496) E2 and its Receptors in Inflammation and Pain

Introduction

Prostaglandin E2 (PGE2) is a principal pro-inflammatory and pyretic eicosanoid derived from the enzymatic metabolism of arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[1][2][3] It is a key mediator of the cardinal signs of inflammation, including redness, swelling, heat, and pain.[4] PGE2 exerts its pleiotropic effects by binding to a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2][3][5] These receptors are differentially expressed across various tissues and cell types, and upon activation by PGE2, they trigger distinct intracellular signaling cascades, leading to a wide range of physiological and pathological responses. This guide provides a comprehensive overview of the role of PGE2 and its EP receptors in the mechanisms of inflammation and pain, with a focus on signaling pathways, quantitative experimental data, and relevant research methodologies.

PGE2 Synthesis and EP Receptor Signaling Pathways

The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 (constitutively expressed) or COX-2 (inducible during inflammation).[6] Finally, specific prostaglandin E synthases (PGES), such as microsomal PGES-1 (mPGES-1), convert PGH2 to PGE2.[1]

The diverse actions of PGE2 are mediated by its four receptor subtypes, each coupled to a different G-protein and, consequently, a distinct signaling pathway:[3][5]

-

EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[5][7]

-

EP2 and EP4 Receptors: Both are coupled to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][5][6]

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8][9]

These signaling pathways are fundamental to understanding the multifaceted role of PGE2 in inflammation and pain.

Caption: PGE2 Receptor Signaling Pathways.

Role of PGE2-EP Receptors in Inflammation

PGE2 is a central player in the inflammatory cascade, with its effects being mediated through the differential activation of EP receptors on immune and non-immune cells.

-

EP2 and EP4 Receptors: These receptors are generally considered pro-inflammatory.[1] PGE2 signaling through EP2 and EP4 can exacerbate inflammation by increasing the production of pro-inflammatory cytokines such as IL-23, which promotes the differentiation of Th17 cells.[1][10] In models of arthritis and colitis, EP2 and EP4 signaling have been shown to be crucial for disease development.[1] They also contribute to vasodilation and increased blood flow at sites of inflammation.[1]

-

EP3 Receptor: The role of the EP3 receptor in inflammation is more complex. It is involved in the activation of mast cells, which are key players in allergic inflammation.[2]

-

EP1 Receptor: The EP1 receptor also contributes to inflammatory responses, and its inhibition has been shown to have analgesic effects in inflammatory pain models.[4]

Role of PGE2-EP Receptors in Pain

PGE2 is a potent sensitizer (B1316253) of nociceptive neurons, contributing significantly to both inflammatory and neuropathic pain states.[7]

-

EP1 and EP4 Receptors: These receptors are considered major contributors to pain sensitization.[7][11] Activation of EP1 receptors leads to increased intracellular calcium, which can enhance neuronal excitability.[12] The EP4 receptor, through the cAMP-PKA pathway, can sensitize ion channels such as TRPV1, leading to a lower threshold for activation by noxious stimuli.[7][13][14] Studies have shown that EP4 receptor expression increases in dorsal root ganglion (DRG) neurons following peripheral inflammation.[13][15]

-

EP2 Receptor: The EP2 receptor also plays a role in pain, with some studies suggesting it is largely responsible for prostaglandin-mediated pain, independent of its role in inflammation.[16][17] It can mediate central inflammatory hyperalgesia.[1]

-

EP3 Receptor: The role of the EP3 receptor in pain is paradoxical. While some studies suggest a pro-nociceptive role, others have found that EP3 receptor activation can be anti-nociceptive, particularly in a state of established inflammation.[9] This may be due to its inhibitory effect on cAMP production, counteracting the sensitizing effects of EP2 and EP4.[9] However, in models of neuropathic pain, deletion of the EP3 receptor has been shown to reduce mechanical allodynia.[18][19]

Quantitative Data on PGE2-EP Signaling in Inflammation and Pain

The following tables summarize quantitative data from various studies investigating the role of PGE2 and its receptors.

Table 1: PGE2 Levels in Inflammatory Models

| Model | Tissue/Fluid | Fold Increase in PGE2 | Reference |

| Carrageenan-induced paw edema (rat) | Spinal dorsal horn | Significant increase in the late phase (15h) | [12] |

| Spared nerve injury (mouse) | Injured nerve | Increased levels | [18] |

Table 2: Effects of EP Receptor Modulation on Inflammatory Pain

| Receptor Target | Modulator | Model | Effect on Pain Behavior | Reference |

| EP1 | Knockout mice | Acetic acid-induced writhing | ~50% reduction in writhing | [4][20] |

| EP1 | ONO-8711 (antagonist) | Carrageenan-induced hyperalgesia (rat) | Inhibition of mechanical hyperalgesia in the late phase | [12] |

| EP4 | AH23848 (antagonist) | CFA-induced inflammatory pain (rat) | Attenuation of thermal and mechanical hypersensitivity | [13][15] |

| EP4 | shRNA knockdown | CFA-induced inflammatory pain (rat) | Attenuation of thermal and mechanical hypersensitivity | [13][15] |

| EP3 | Knockout mice | Spared nerve injury (mouse) | Reduced late-stage mechanical allodynia | [18][19] |

Experimental Protocols

Induction of Inflammatory Pain in Rodents

A common method to study inflammatory pain is the intraplantar injection of an inflammatory agent into the hind paw of a mouse or rat.

-

Materials:

-

Carrageenan solution (e.g., 1% w/v in sterile saline) or Complete Freund's Adjuvant (CFA)

-

Syringes with 27-30 gauge needles

-

Rodent animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

-

Procedure:

-

Briefly restrain the animal.

-

Inject a small volume (e.g., 50-100 µL) of the carrageenan or CFA solution into the plantar surface of one hind paw.

-

Monitor the animal for signs of inflammation (edema, redness) and pain behavior at specified time points (e.g., 3 hours for the early phase and 15 hours for the late phase of carrageenan-induced inflammation).[12]

-

A modified protocol for the hot plate test involves injecting carrageenan into both hind paws to prevent the animal from lifting the inflamed paw to avoid the thermal stimulus.[21]

-

Assessment of Pain-Related Behaviors

Pain hypersensitivity in rodents is assessed using various behavioral tests.[22][23]

-

Mechanical Allodynia (von Frey Test):

-

Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The withdrawal threshold is determined as the lowest force that elicits a brisk paw withdrawal response.

-

-

Thermal Hyperalgesia (Hargreaves Test or Hot Plate Test):

-

Hargreaves Test: A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

-

Hot Plate Test: The animal is placed on a surface of a controlled temperature (e.g., 52-55°C), and the latency to a pain response (e.g., licking or jumping) is recorded.[21]

-

Measurement of PGE2 Concentration by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying PGE2 levels in biological samples.[5]

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenates, cell culture media).

-

To prevent ex vivo PGE2 synthesis in blood samples, collect them in tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin).[5]

-

Samples may require extraction and purification, for example, using a C18 reverse-phase column.

-

-

ELISA Procedure (Competitive Assay):

-

Prepare a standard curve using known concentrations of PGE2.[24]

-

Add standards and samples to a microplate pre-coated with a capture antibody.

-

Add a fixed amount of enzyme-labeled PGE2 (tracer) and a specific primary antibody.

-

Incubate to allow competitive binding between the sample/standard PGE2 and the tracer for the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

The concentration of PGE2 in the sample is inversely proportional to the signal intensity and is calculated by interpolation from the standard curve.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a specific EP receptor in an inflammatory pain model.

Caption: Experimental workflow for studying EP receptors.

Conclusion and Future Directions

PGE2 is a critical mediator of inflammation and pain, with its diverse effects being orchestrated by the differential activation of its four EP receptors. The EP1, EP2, and EP4 receptors are generally pro-inflammatory and pro-nociceptive, while the EP3 receptor exhibits a more complex, sometimes anti-nociceptive, role. The intricate signaling pathways initiated by these receptors offer multiple targets for therapeutic intervention. The development of selective antagonists for EP1 and EP4 receptors, in particular, holds promise for the creation of novel analgesics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] Further research into the specific roles of each EP receptor subtype in different cell types and pathological conditions will be crucial for the development of more targeted and effective treatments for inflammatory diseases and chronic pain.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPV1 Channel Activated by the PGE2/EP4 Pathway Mediates Spinal Hypersensitivity in a Mouse Model of Vertebral Endplate Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 16. Separating Pain From Inflammation Via EP2 Receptor | Technology Networks [technologynetworks.com]

- 17. news-medical.net [news-medical.net]

- 18. The prostaglandin E2 receptor EP3 controls CC-chemokine ligand 2-mediated neuropathic pain induced by mechanical nerve damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The prostaglandin E2 receptor EP3 controls CC-chemokine ligand 2-mediated neuropathic pain induced by mechanical nerve damage [publica.fraunhofer.de]

- 20. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jove.com [jove.com]

- 22. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. arborassays.com [arborassays.com]

The Crossroads of Eicosanoid and Endocannabinoid Signaling: A Technical Guide to Prostaglandin E2-Ethanolamide (PGE2-EA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2-ethanolamide (PGE2-EA), also known as prostamide E2, is a fascinating and complex signaling molecule that exists at the intersection of two major lipid signaling systems: the eicosanoids and the endocannabinoids. As the cyclooxygenase-2 (COX-2) metabolite of the endocannabinoid anandamide (B1667382) (AEA), PGE2-EA represents a molecular bridge that functionally links these two pathways, which are critically involved in a wide array of physiological and pathological processes, including inflammation, pain, and neurotransmission.

This technical guide provides an in-depth exploration of the core aspects of PGE2-EA's relationship with the endocannabinoid system. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biosynthesis, metabolism, and receptor interactions. This guide includes detailed experimental protocols for key assays, quantitative data summarized in structured tables, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this unique lipid mediator.

Biosynthesis of PGE2-EA: A COX-2 Mediated Pathway

PGE2-EA is not a primary product of a dedicated biosynthetic pathway but rather a metabolite of the endocannabinoid anandamide. The key enzyme responsible for this conversion is cyclooxygenase-2 (COX-2), an inducible enzyme often upregulated during inflammation.

Key Points:

-

Substrate: Anandamide (Arachidonoyl ethanolamide, AEA).

-

Enzyme: Cyclooxygenase-2 (COX-2) effectively oxygenates anandamide. Cyclooxygenase-1 (COX-1) shows little to no activity towards anandamide[1][2].

-

Products: The oxygenation of anandamide by COX-2 produces prostaglandin H2 ethanolamide (PGH2-EA), which is then further metabolized by prostaglandin synthases to yield various prostaglandin ethanolamides, with PGE2-EA being a major product[1].

The conversion of anandamide to PGE2-EA represents a significant diversion of an endocannabinoid into a prostanoid-like molecule, suggesting a mechanism by which the endocannabinoid system can directly influence pro-inflammatory signaling pathways.

Diagram: Biosynthesis of PGE2-EA from Anandamide

Caption: Biosynthesis of PGE2-EA from anandamide via COX-2.

Metabolism and Degradation of PGE2-EA

The metabolic stability of PGE2-EA is a critical factor in determining its biological activity and sphere of influence. Unlike its precursor anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH), PGE2-EA exhibits considerable stability.

Key Findings:

-

Plasma Stability: PGE2-EA is not significantly hydrolyzed in plasma. Instead, it undergoes slow dehydration and isomerization to PGB2-EA[3].

-

Interaction with Endocannabinoid Hydrolases:

-

FAAH: Prostaglandin glycerol (B35011) esters (PG-Gs), structurally related to PGE2-EA, are poor substrates for FAAH[2]. While direct kinetic data for PGE2-EA is limited, the available evidence suggests it is not a primary substrate for FAAH.

-

MAGL: Similarly, PG-Gs are poor substrates for monoacylglycerol lipase (B570770) (MAGL)[2].

-

This inherent stability suggests that PGE2-EA may have a longer half-life in biological systems compared to classical endocannabinoids, potentially allowing it to act at sites distant from its synthesis.

Receptor Interactions of PGE2-EA

The biological effects of PGE2-EA are mediated through its interaction with specific receptors. While its structural similarity to both endocannabinoids and prostaglandins (B1171923) suggests potential interactions with both receptor families, current evidence points towards a primary interaction with prostanoid receptors.

Interaction with Prostaglandin EP Receptors

PGE2-EA has been shown to bind to and activate prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes.

Quantitative Data: Binding Affinities of PGE2-EA at Prostaglandin EP Receptors

| Receptor Subtype | Ligand | pKi | Ki (nM) |

| EP1 | PGE2-EA | 5.61 ± 0.1 | ~2450 |

| EP2 | PGE2-EA | 6.33 ± 0.01 | ~468 |

| EP3 | PGE2-EA | 6.70 ± 0.13 | ~200 |

| EP4 | PGE2-EA | 6.29 ± 0.06 | ~513 |

Data compiled from studies on human embryonic kidney cells transfected with PGE2 receptor subtypes.

These data indicate that PGE2-EA has a moderate affinity for EP receptors, with a preference for the EP3 subtype.

Interaction with Cannabinoid Receptors (CB1 and CB2)

A crucial question for understanding the role of PGE2-EA within the endocannabinoid system is its direct interaction with cannabinoid receptors.

Current Status:

-

Quantitative Binding Data: To date, there is a lack of specific, quantitative binding data (Ki or IC50 values) for PGE2-EA at CB1 and CB2 receptors in the peer-reviewed literature.

-

General Observations: Some studies on prostamides (the class of compounds to which PGE2-EA belongs) have suggested a general lack of significant interaction with cannabinoid receptors. However, without direct binding assays for PGE2-EA, its activity at these receptors remains an open area for investigation.

The absence of definitive binding data for PGE2-EA at CB1 and CB2 receptors is a significant knowledge gap. Researchers are encouraged to perform competitive radioligand binding assays to elucidate the affinity of PGE2-EA for these key endocannabinoid system components.

Signaling Pathways of PGE2-EA

The downstream signaling effects of PGE2-EA are primarily initiated through its activation of EP receptors, leading to the modulation of intracellular second messenger systems, most notably cyclic AMP (cAMP).

-

EP2 and EP4 Receptor Signaling: Activation of EP2 and EP4 receptors by PGE2-EA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA) and downstream signaling cascades.

-

EP3 Receptor Signaling: Activation of the EP3 receptor by PGE2-EA can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

-

EP1 Receptor Signaling: Activation of the EP1 receptor is coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.

Diagram: PGE2-EA Signaling through EP Receptors

Caption: Downstream signaling of PGE2-EA via EP receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PGE2-EA and its interaction with the endocannabinoid system.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of PGE2-EA for CB1 and CB2 receptors.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from transfected HEK293 or CHO cells)

-

Radioligand (e.g., [3H]CP-55,940 or [3H]WIN 55,212-2)

-

PGE2-EA

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

-

96-well filter plates (GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PGE2-EA in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the PGE2-EA stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10^-10 to 10^-5 M).

-

Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.

-

Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.

-

Competition Binding: Add assay buffer, radioligand, receptor membranes, and varying concentrations of PGE2-EA.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Harvesting:

-

Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PGE2-EA.

-

Determine the IC50 value (the concentration of PGE2-EA that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay measures the ability of PGE2-EA to be hydrolyzed by or inhibit FAAH.

Materials:

-

Recombinant human FAAH or tissue/cell homogenate containing FAAH

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

PGE2-EA

-

FAAH inhibitor (for control, e.g., URB597)

-

Assay Buffer: e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

-

96-well black microplate

-

Fluorometer (Ex/Em = 360/465 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of PGE2-EA and the FAAH inhibitor in a suitable solvent.

-

Prepare a working solution of the FAAH substrate in assay buffer.

-

Dilute the FAAH enzyme preparation in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Activity: Add assay buffer, FAAH enzyme, and substrate.

-

Substrate Hydrolysis by PGE2-EA: Add assay buffer, FAAH enzyme, and PGE2-EA (as a potential substrate).

-

Inhibition Assay: Pre-incubate FAAH enzyme with varying concentrations of PGE2-EA for 15-30 minutes at 37°C. Then, add the substrate to initiate the reaction.

-

Controls: Include wells with no enzyme (blank) and wells with a known FAAH inhibitor.

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation time.

-

Data Analysis:

-

Substrate Activity: Determine the rate of increase in fluorescence, which corresponds to the rate of substrate hydrolysis.

-

Inhibition: Calculate the percentage of FAAH inhibition at each concentration of PGE2-EA and determine the IC50 value if applicable.

-

Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)

This assay determines if PGE2-EA is a substrate for or an inhibitor of MAGL.

Materials:

-

Recombinant human MAGL or tissue/cell homogenate containing MAGL

-

MAGL substrate (e.g., 4-nitrophenyl acetate (B1210297) or a fluorogenic substrate)

-

PGE2-EA

-

MAGL inhibitor (for control, e.g., JZL184)

-

Assay Buffer

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Spectrophotometer or fluorometer

Procedure: The procedure is analogous to the FAAH activity assay, with the substitution of MAGL-specific enzyme, substrate, and inhibitor. The assay will measure the rate of product formation in the presence and absence of PGE2-EA to assess its potential as a substrate or inhibitor.

Conclusion and Future Directions

Prostaglandin E2-ethanolamide (PGE2-EA) is a unique bioactive lipid that highlights the intricate and dynamic interplay between the endocannabinoid and eicosanoid systems. Its synthesis via COX-2-mediated oxygenation of anandamide provides a direct link between these two critical signaling pathways. The available evidence indicates that PGE2-EA primarily exerts its biological effects through the activation of prostaglandin EP receptors, leading to the modulation of intracellular cAMP levels. Its metabolic stability, particularly its resistance to hydrolysis by FAAH and MAGL, suggests a potentially longer duration of action compared to its endocannabinoid precursor.

A significant knowledge gap remains concerning the direct interaction of PGE2-EA with cannabinoid receptors CB1 and CB2. The determination of its binding affinities for these receptors is a crucial next step in fully elucidating its pharmacological profile and its precise role within the endocannabinoid system. The experimental protocols provided in this guide offer a framework for researchers to address these unanswered questions.

Further investigation into the physiological and pathological contexts in which PGE2-EA is produced and acts will be essential for understanding its contribution to health and disease. For drug development professionals, the unique properties of PGE2-EA, including its stability and specific receptor interactions, may present novel opportunities for therapeutic intervention in inflammatory and pain-related disorders. A comprehensive understanding of the relationship between PGE2-EA and the endocannabinoid system will undoubtedly pave the way for new discoveries and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Solubility of PGE2-EA-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Prostaglandin (B15479496) E2-ethanolamide-d4 (PGE2-EA-d4), a deuterated analog of a naturally occurring prostamide. This document is intended for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development who utilize deuterated standards for quantitative analysis and wish to understand the compound's characteristics and relevant biological pathways.

Core Physical and Chemical Properties

PGE2-EA-d4 is a deuterated form of Prostaglandin E2-ethanolamide (PGE2-EA), an endocannabinoid-like lipid mediator. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of endogenous PGE2-EA.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source |

| Formal Name | N-(2-hydroxyethyl)-9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide-d4 | [1] |

| Synonyms | Dinoprostone Ethanolamide-d4, PGE2-EA-d4, Prostamide E2-d4 | [1] |

| Chemical Formula | C₂₂H₃₃D₄NO₅ | [1][2] |

| Molecular Weight | 399.6 g/mol | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Formulation | A solution in ethanol (B145695) (typically 100 µg/ml) | [1] |

| Storage | -20°C | |

| Stability | ≥ 2 years (when stored as directed) | [1] |

Solubility Profile

PGE2-EA is noted to have improved water solubility and stability compared to its parent compound, PGE2.[1] The solubility of PGE2-EA-d4 has been determined in various common laboratory solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | > 100 mg/ml[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | > 100 mg/ml[1] |

| Ethanol | > 100 mg/ml[1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 12 mg/ml[1] |

Experimental Protocols

Representative Protocol for Solubility Determination (Phase-Solubility Method)

This protocol outlines a general phase-solubility method for determining the solubility of prostaglandin analogs like PGE2-EA-d4.

Objective: To determine the equilibrium solubility of PGE2-EA-d4 in a specific solvent.

Materials:

-

PGE2-EA-d4

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Add an excess amount of PGE2-EA-d4 to a series of vials.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved compound.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of PGE2-EA-d4 in the diluted supernatant using a pre-validated HPLC method with a standard curve.

-

Calculate the original concentration in the undiluted supernatant to determine the solubility.

Representative Protocol for Stability Assessment of a Deuterated Internal Standard

This protocol describes a general method for evaluating the stability of a deuterated internal standard like PGE2-EA-d4 in a biological matrix.

Objective: To assess the short-term and long-term stability of PGE2-EA-d4 in a relevant biological matrix (e.g., plasma) under specific storage conditions.

Materials:

-

PGE2-EA-d4

-

Blank biological matrix (e.g., human plasma)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of PGE2-EA-d4 in an appropriate organic solvent.

-

Spike the blank biological matrix with the PGE2-EA-d4 stock solution to achieve a known concentration.

-

Divide the spiked matrix into multiple aliquots.

-

Time-Zero Analysis: Immediately process and analyze a set of aliquots to establish the baseline response.

-

Short-Term Stability: Store aliquots at room temperature for various durations (e.g., 4, 8, 24 hours) before processing and analysis.

-

Long-Term Stability: Store aliquots at -20°C and/or -80°C for extended periods (e.g., 1, 3, 6 months). At each time point, thaw, process, and analyze the samples.

-

Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at room temperature) before analysis.

-

Data Analysis: Compare the analytical response of the stored samples to the time-zero samples. The standard is considered stable if the deviation is within an acceptable range (typically ±15%).

Biological Activity and Signaling Pathway

PGE2-EA has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human monocytic cells. This effect is mediated through a cyclic AMP (cAMP)-dependent mechanism, likely involving the Prostaglandin E Receptor 2 (EP2).

PGE2-EA-d4 signaling pathway for TNF-α suppression.

Experimental Workflow: Quantification of Endogenous PGE2-EA using PGE2-EA-d4 as an Internal Standard

PGE2-EA-d4 is primarily used as an internal standard for the accurate quantification of endogenous PGE2-EA in biological samples by LC-MS/MS.

LC-MS/MS workflow for PGE2-EA quantification.

References

Commercial Suppliers of Deuterated Prostaglandin Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of deuterated prostaglandin (B15479496) standards. These standards are indispensable tools for the accurate quantification of prostaglandins (B1171923) in biological samples, playing a critical role in research, diagnostics, and pharmaceutical development. This document details the product offerings of major suppliers, provides experimental protocols for their use, and illustrates key prostaglandin signaling pathways.

Introduction to Deuterated Prostaglandin Standards

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects in animals. They are derived from fatty acids and play crucial roles in a wide array of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Given their potent biological activities and often low endogenous concentrations, accurate and precise quantification is essential for understanding their physiological and pathological roles.

Deuterated prostaglandins are stable isotope-labeled analogs of naturally occurring prostaglandins, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This property makes them ideal internal standards for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards corrects for variability in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly improving the accuracy and precision of quantification.[1]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer a wide range of deuterated prostaglandin standards. The following tables summarize the product offerings from some of the leading commercial suppliers in this field.

Cayman Chemical

Cayman Chemical is a prominent supplier of a vast array of biochemicals, including a comprehensive portfolio of deuterated prostaglandin standards. Their products are well-characterized and widely cited in scientific literature.

| Product Name | Deuterium Incorporation | Purity | Formulation |

| Prostaglandin E2-d4 | ≥99% deuterated forms (d1-d4) | ≥99% | A 500 µg/ml solution in methyl acetate (B1210297) |

| Prostaglandin F2α-d4 | ≥99% deuterated forms (d1-d4) | ≥99% | A 100 µg/ml solution in methyl acetate |

| Prostaglandin D1-d4 | ≥99% deuterated forms (d1-d4) | ≥99% | A solution in methyl acetate |

| 8-iso Prostaglandin F2α-d4 | ≥99% deuterated forms (d1-d4) | ≥99% | A 100 µg/ml solution in methyl acetate |

| 2,3-dinor-11β-Prostaglandin F2α-d9 | ≥99% deuterated forms (d1-d9) | ≥95% | A solution in ethanol |

| Deuterated Primary Prostaglandin Metabolite LC-MS Mixture | Varies by component | Not specified | An amber ampule with argon headspace |

Data sourced from the Cayman Chemical website.[2][3][4][5][6]

Santa Cruz Biotechnology

Santa Cruz Biotechnology (SCBT) offers a range of biochemicals for research, including several deuterated prostaglandin standards.

| Product Name | Molecular Formula | Purity | Additional Information |

| Prostaglandin D1-d4 | C20H30D4O5 | Not specified | For Research Use Only |

| Prostaglandin D2-d9 | C20H23D9O5 | Not specified | Classified as a Dangerous Good for transport |

Data sourced from the Santa Cruz Biotechnology website.[7][8]

Avanti Polar Lipids (a Croda International Plc brand)

Avanti Polar Lipids is renowned for its high-purity lipid products and offers a selection of deuterated prostaglandins.[9][10] They emphasize the unparalleled purity of their products.[9][10]

| Product Category | General Information |

| Prostaglandins-Deuterated | Offers a range of deuterated prostaglandins for use in various research applications. |

Detailed product specifications are available on the Avanti Polar Lipids website.

Larodan

Larodan, part of ABITEC, specializes in high-purity lipids for research and development and provides a variety of prostaglandin standards.[11][12] All their products are supplied with a certificate of analysis.[13]

| Product Name | Purity | Physical State |

| Prostaglandin E2 | >98% | Solid |

While this specific example is not deuterated, Larodan offers a range of stable isotope-labeled lipids.[12] Data sourced from the Larodan website.[14]

Toronto Research Chemicals (TRC)

Toronto Research Chemicals manufactures and supplies a wide range of complex organic chemicals for biomedical research, including deuterated standards.

TRC offers a broad catalog of products, and specific information on deuterated prostaglandin standards can be found on their website or through distributors like Fisher Scientific.

Experimental Protocols for Quantification of Prostaglandins using Deuterated Standards

The following is a generalized protocol for the quantification of prostaglandins in biological fluids using LC-MS/MS with deuterated internal standards. This protocol is based on methodologies described in the scientific literature and should be optimized for specific applications.[15][16]

Sample Preparation (Solid Phase Extraction - SPE)

-

Spiking with Internal Standard: To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant, plasma), add a known amount (e.g., 20 µL of a 100 ng/mL solution) of the deuterated prostaglandin standard (e.g., d4-PGE2 and d4-PGD2).[16]

-

Acidification: Acidify the sample to pH 3.5 with a suitable acid, such as 1 M citric acid or formic acid, to protonate the carboxylic acid group of the prostaglandins.[15][16]

-

Antioxidant Addition: Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of the prostaglandins.[15][16]

-

Extraction: Extract the prostaglandins from the aqueous sample using an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v).[16] Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Evaporation and Reconstitution: Transfer the upper organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 or phenyl-hexyl stationary phase column is commonly used for the separation of prostaglandins.[16]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume: A small injection volume (e.g., 10 µL) is recommended to maintain good peak shape.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is the preferred method for the analysis of prostaglandins, as the carboxylic acid group readily forms a [M-H]⁻ ion.[16]

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the [M-H]⁻ of the prostaglandin) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.

-

MRM Transitions:

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of a series of known concentrations of the non-deuterated prostaglandin standard (spiked with the same amount of deuterated internal standard) against their respective concentrations.

-

Quantification: Determine the concentration of the prostaglandin in the unknown sample by interpolating its peak area ratio on the calibration curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[17][18] The activation of these receptors triggers different downstream signaling cascades.[19][20]

Caption: Simplified PGE2 signaling pathways via EP receptors.

Prostaglandin F2α (PGF2α) Signaling Pathway

Prostaglandin F2α primarily signals through the FP receptor, a GPCR that is coupled to Gq.[21] This leads to the activation of phospholipase C and subsequent downstream signaling events.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated-Primary-Prostaglandin-Metabolite-LC-MS-Mixture, 1EA | Labscoop [labscoop.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. larodan.com [larodan.com]

- 12. labmix24.com [labmix24.com]

- 13. larodan.com [larodan.com]

- 14. larodan.com [larodan.com]

- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. biologyonline.com [biologyonline.com]

Methodological & Application

Utilizing Prostaglandin E2 Ethanolamide-d4 as a Robust Internal Standard for Quantitative Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostaglandin (B15479496) E2 Ethanolamide (PGE2-EA), a member of the eicosanoid family of signaling molecules, is an analog of Prostaglandin E2 (PGE2) with enhanced water solubility and stability. Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. Prostaglandin E2 Ethanolamide-d4 is the deuterated analog of PGE2-EA, containing four deuterium (B1214612) atoms. This stable isotope-labeled compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these steps and enabling accurate quantification. This document provides detailed protocols and application notes for the effective use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes in complex mixtures. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical procedure. Since the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and variations in instrument response. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise and accurate quantification can be achieved, independent of sample recovery or matrix effects. Deuterated standards, such as this compound, are ideal for this purpose as they co-elute with the unlabeled analyte but are distinguishable by their higher mass in the mass spectrometer.[1][2]

Experimental Protocols

The following protocols provide a general framework for the quantification of Prostaglandin E2 Ethanolamide using this compound as an internal standard. Optimization may be required for specific biological matrices and instrumentation.

Preparation of Standards and Solutions

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Prostaglandin E2 Ethanolamide and this compound in ethanol (B145695). Store at -20°C or lower.

-

Working Standard Solutions: Prepare a series of working standard solutions of Prostaglandin E2 Ethanolamide by serial dilution of the stock solution with an appropriate solvent (e.g., ethanol or methanol). These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 10 ng/mL). The optimal concentration should be determined empirically.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Solid-phase extraction (SPE) is a commonly used and effective technique for extracting eicosanoids from complex samples.[3][4]

Solid-Phase Extraction (SPE) Protocol for Plasma/Serum:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each sample. Vortex briefly to mix.

-

Acidification: Acidify the samples to a pH of approximately 3.5 with 2N HCl. This step is crucial for the efficient retention of prostaglandins (B1171923) on the SPE column.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.

-

Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of water followed by 10 mL of 15% ethanol to remove interfering substances.

-

Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate PGE2-EA from other sample components. For example, start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Prostaglandin E2 Ethanolamide and this compound. The exact m/z values will depend on the specific adducts formed.

-

Collision Energy and other MS parameters: Optimize these parameters for maximum signal intensity for each transition.

Data Analysis and Quantification

-

Calibration Curve Construction: Prepare a series of calibration standards by spiking known concentrations of Prostaglandin E2 Ethanolamide into a blank matrix (e.g., charcoal-stripped plasma) and adding the same amount of this compound internal standard to each.

-

Peak Integration: Integrate the peak areas for the MRM transitions of both the analyte and the internal standard in the calibration standards and the unknown samples.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Linear Regression: Plot the peak area ratio of the calibration standards against their corresponding concentrations to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

-

Concentration Determination: Use the peak area ratio from the unknown samples and the equation from the calibration curve to calculate the concentration of Prostaglandin E2 Ethanolamide in the samples.

Data Presentation

The following tables summarize typical quantitative data that can be expected when using a deuterated internal standard like this compound in a validated LC-MS/MS method.

Table 1: Method Validation Parameters for PGE2-EA Quantification

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.5 pg/mL |

| Limit of Quantification (LOQ) | ~1.5 pg/mL |

| Accuracy (% Bias) | 85 - 115% |

| Precision (% RSD) | < 15% |

Table 2: Recovery Data for Solid-Phase Extraction

| Analyte | Matrix | Recovery (%) |

| Prostaglandin E2 Ethanolamide | Plasma | 85 - 95% |

| Prostaglandin E2 Ethanolamide | Cell Culture Supernatant | 90 - 105% |

Visualizations

Prostaglandin E2 Signaling Pathway

Prostaglandin E2, and by extension its ethanolamide analog, exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.

Caption: Prostaglandin E2 signaling through its four receptor subtypes.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of Prostaglandin E2 Ethanolamide using its deuterated internal standard is a multi-step process from sample collection to data interpretation.

Caption: Workflow for PGE2-EA quantification using an internal standard.

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of Prostaglandin E2 Ethanolamide in various biological matrices. Its use in conjunction with LC-MS/MS provides a robust and reliable analytical method essential for researchers in numerous fields. The detailed protocols and data presented in this application note offer a comprehensive guide for the successful implementation of this quantitative approach.

References

Application Notes and Protocols for Prostaglandin Analysis in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and reproduction. Accurate quantification of prostaglandins in biological fluids such as plasma, serum, urine, and cell culture supernatants is essential for understanding their role in health and disease, as well as for the development of novel therapeutics. This document provides detailed application notes and protocols for the efficient sample preparation of prostaglandins prior to analysis by sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The choice of sample preparation method is critical and depends on the biological matrix and the specific prostaglandins of interest. The primary goals of sample preparation are to remove interfering substances, concentrate the analytes, and ensure the stability of the prostaglandins. The most common techniques employed are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Prostaglandin (B15479496) Stability and Handling Considerations

Prostaglandins are susceptible to degradation, and their stability can be influenced by temperature, pH, and enzymatic activity.[1] It is crucial to handle and store biological samples appropriately to prevent artifactual formation or degradation of prostaglandins.

-

Sample Collection: Collect samples on ice and process them as quickly as possible. For blood samples, the use of an anticoagulant (e.g., EDTA) and a cyclooxygenase (COX) inhibitor (e.g., indomethacin) is recommended to prevent ex vivo prostaglandin formation by platelets.[2][3]

-

Storage: If not analyzed immediately, samples should be stored at -80°C.[1] Studies have shown significant degradation of certain prostaglandins, like PGD2, when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.[2]

-

pH: Acidification of the sample is often required to protonate the carboxylic acid group of prostaglandins, which enhances their extraction efficiency in organic solvents.[2][3]

-

Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can prevent the auto-oxidation of prostaglandins during sample preparation.[1]

Prostaglandin Biosynthesis and Signaling Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[4][5] Understanding this pathway is crucial for interpreting analytical results.

Caption: Overview of the Prostaglandin Biosynthesis Pathway.

Once synthesized, prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating downstream signaling cascades.[6][7][8]

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).

Experimental Protocols

The following sections provide detailed protocols for the three main sample preparation techniques. An experimental workflow diagram provides a high-level overview of the process.

Caption: General workflow for prostaglandin sample preparation.

Solid-Phase Extraction (SPE)